molecular formula C20H19NO2S B4625044 N-benzyl-N-(3-methylphenyl)benzenesulfonamide

N-benzyl-N-(3-methylphenyl)benzenesulfonamide

Cat. No. B4625044
M. Wt: 337.4 g/mol
InChI Key: BTHDENWZFHJBKJ-UHFFFAOYSA-N
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Description

N-benzyl-N-(3-methylphenyl)benzenesulfonamide, also known as Benzenesulfonamide, N-(phenylmethyl)-3-methyl-N-phenyl-, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a white crystalline solid and is soluble in organic solvents such as chloroform and dichloromethane.

Scientific Research Applications

Catalytic Applications

One of the notable applications of N-benzyl-N-(3-methylphenyl)benzenesulfonamide derivatives is in catalysis. For instance, oxidative cross-coupling reactions of N-(2'-Phenylphenyl)benzenesulfonamides with alkenes using a palladium-copper catalyst system under air have been reported. This process leads to the formation of phenanthridine derivatives in high yields, demonstrating the utility of these compounds in synthesizing complex organic structures (Miura et al., 1998).

Pharmaceutical Research

N-benzyl-N-(3-methylphenyl)benzenesulfonamide derivatives have been explored for their potential in pharmaceutical applications, including their role as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For example, a study synthesized novel derivatives and evaluated their biological activities, revealing some compounds' potential as therapeutic agents (Küçükgüzel et al., 2013).

Inhibitors for Medical Applications

Compounds derived from N-benzyl-N-(3-methylphenyl)benzenesulfonamides have been identified as high-affinity inhibitors for kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in several neurological disorders. This highlights their potential in developing treatments for diseases related to neuronal injury (Röver et al., 1997).

Antagonists in Neurological Research

Another application includes the use of N-benzyl-N-(3-methylphenyl)benzenesulfonamide derivatives as selective antagonists for specific receptors, such as the 5-HT6 receptor, demonstrating cognitive enhancing properties in animal models. This suggests their potential in treating cognitive deficits associated with Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Environmental Applications

In the field of environmental science, these compounds have been investigated for their adsorption properties, particularly in removing organic dyes from wastewater. A study on the modification of nanodiamonds with benzenesulfonic groups highlighted the efficient removal of methylene blue from water, showcasing the environmental cleanup potential of these compounds (Lei et al., 2020).

properties

IUPAC Name

N-benzyl-N-(3-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S/c1-17-9-8-12-19(15-17)21(16-18-10-4-2-5-11-18)24(22,23)20-13-6-3-7-14-20/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHDENWZFHJBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(3-methylphenyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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